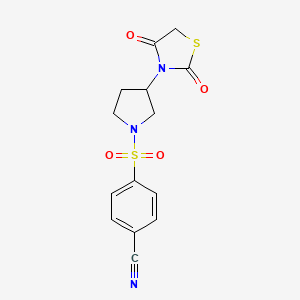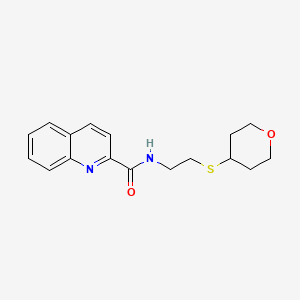![molecular formula C20H20BrN3O3S B2755353 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide CAS No. 422287-61-4](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolin-3-yl group attached to a benzamide moiety via a methylene bridge. The quinazolin-3-yl group contains a bromo substituent and a sulfanylidene group.科学的研究の応用
Synthesis and Structural Modifications
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide is a compound with a quinazolinone core, a class of compounds known for their versatile chemical and biological properties. Research into similar quinazolinone derivatives has led to the development of novel synthesis methods and structural modifications aimed at enhancing their biological activity and solubility. For example, functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones have been synthesized via intramolecular electrophilic cyclization, showcasing the chemical versatility of the quinazolinone scaffold (N. Kut, M. Onysko, & V. Lendel, 2020).
Antiviral Properties
Quinazolinone derivatives have also been evaluated for their antiviral activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques exhibited significant antiviral activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus, highlighting the potential of quinazolinone derivatives in antiviral drug development (P. Selvam et al., 2007).
Antitumor Applications
The search for more water-soluble analogues of quinazolin-4-one-based antitumor agents has led to the discovery of compounds with enhanced cytotoxicity and novel biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest. These studies provide insight into the development of quinazolinone derivatives as potential antitumor agents (V. Bavetsias et al., 2002).
Anticancer PI3K Inhibitors
Quinazolinone derivatives have been identified as novel structures of PI3K inhibitors and anticancer agents based on bioisostere, with compounds demonstrating potent antiproliferative activities against various human cancer cell lines. These findings underscore the therapeutic potential of quinazolinone derivatives in cancer treatment, particularly through the inhibition of the PI3K/AKT/mTOR pathway (Teng Shao et al., 2014).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with benzyl chloroformate to form the benzyl carbamate intermediate. This intermediate is then reacted with N-(3-methoxypropyl)aniline to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "acetic anhydride", "benzyl chloroformate", "N-(3-methoxypropyl)aniline" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Mix 2-aminobenzoic acid, sulfur, and acetic anhydride in a round-bottom flask.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and dry the product to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of benzyl carbamate intermediate", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in DMF.", "b. Add benzyl chloroformate and triethylamine to the solution.", "c. Stir the mixture at room temperature for 24 hours.", "d. Add water to the mixture and extract the product with ethyl acetate.", "e. Dry the organic layer and evaporate the solvent to obtain the benzyl carbamate intermediate.", "Step 3: Synthesis of final product", "a. Dissolve the benzyl carbamate intermediate in DMF.", "b. Add N-(3-methoxypropyl)aniline and potassium carbonate to the solution.", "c. Stir the mixture at room temperature for 24 hours.", "d. Add water to the mixture and extract the product with ethyl acetate.", "e. Dry the organic layer and evaporate the solvent to obtain the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide." ] } | |
CAS番号 |
422287-61-4 |
分子式 |
C20H20BrN3O3S |
分子量 |
462.36 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-10-2-9-22-18(25)14-5-3-13(4-6-14)12-24-19(26)16-11-15(21)7-8-17(16)23-20(24)28/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChIキー |
OTZQEOPAEFGHLG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)
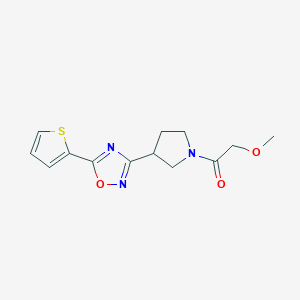
![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)
![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)
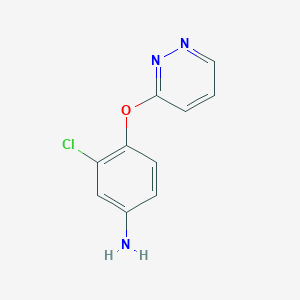
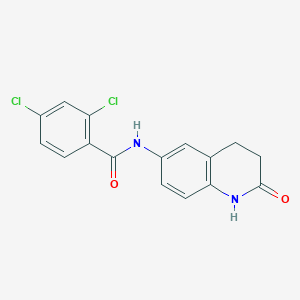
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)
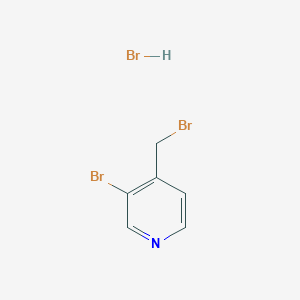
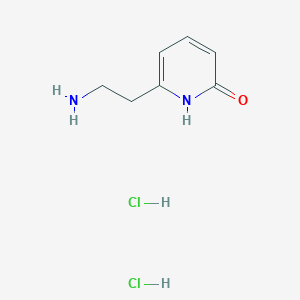
![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
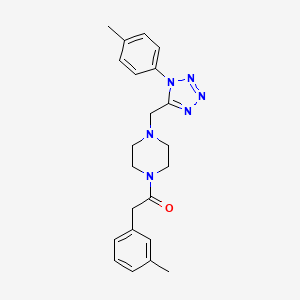
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2755291.png)
